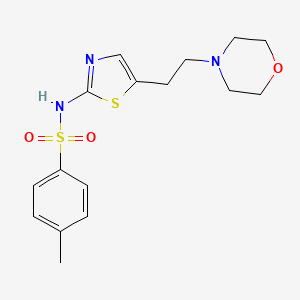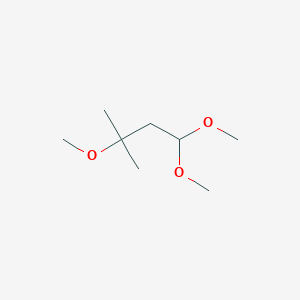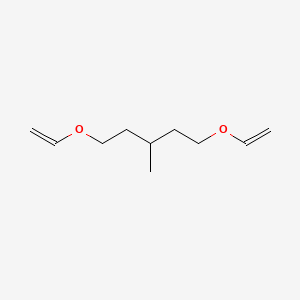
6-Ethenyl-2,6-dimethyldec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-2,6-dimethyldec-2-ene is an organic compound with the molecular formula C12H22. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethenyl group and two methyl groups attached to a decene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,6-dimethyldec-2-ene can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an ethenyl group is introduced to a pre-existing decene structure. This can be done using reagents such as vinyl magnesium bromide in the presence of a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkenylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethenyl-2,6-dimethyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are frequently employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-2,6-dimethyldec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-ethenyl-2,6-dimethyldec-2-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyloct-2-ene: Similar in structure but with a shorter carbon chain.
6-Ethenyl-2,6-dimethylundec-2-ene: Similar structure with an additional carbon atom in the chain.
2,6-Dimethyl-7-octen-2-ol: Contains a hydroxyl group instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,6-dimethyldec-2-ene stands out due to its specific combination of functional groups and carbon chain length, which confer unique chemical and physical properties. These properties make it particularly valuable in various applications, from organic synthesis to industrial production.
Eigenschaften
CAS-Nummer |
69747-29-1 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
6-ethenyl-2,6-dimethyldec-2-ene |
InChI |
InChI=1S/C14H26/c1-6-8-11-14(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
InChI-Schlüssel |
BGCZUMSMXAQFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CCC=C(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


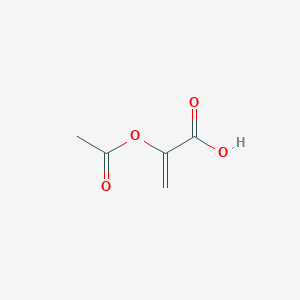
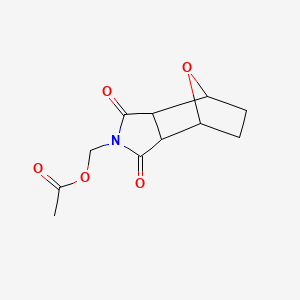
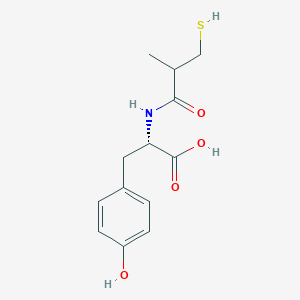
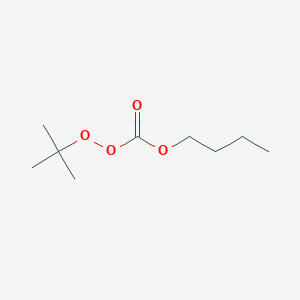
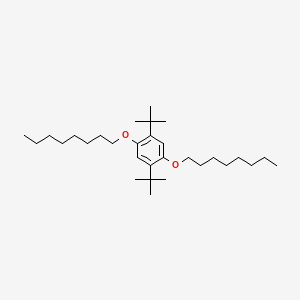
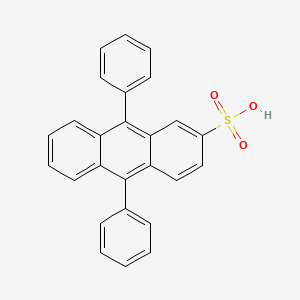
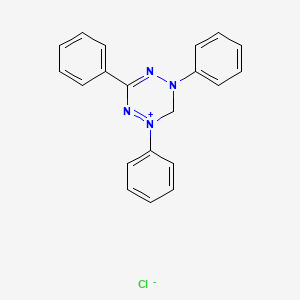
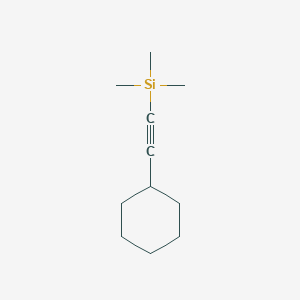
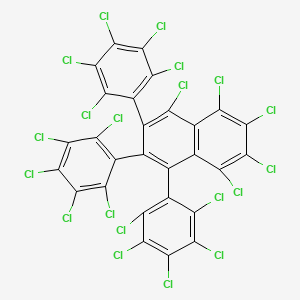
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)

